5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide (CNB-001) is a novel small molecule that has shown potential as a neuroprotective agent in preclinical studies. CNB-001 has been shown to have antioxidant and anti-inflammatory properties, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing oxidative stress and inflammation, increasing levels of antioxidants, and improving mitochondrial function. 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has also been shown to increase levels of acetylcholine in the brain, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide is that it has been extensively studied in preclinical models of neurodegenerative diseases, and has shown promising results. However, one limitation is that the exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for research on 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide. One area of interest is investigating its potential use in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating its potential use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide, and to identify any potential side effects.
Synthesis Methods
The synthesis of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide involves several steps, including the reaction of 5-chloro-2-aminobenzamide with 3-nitrobenzoyl chloride, followed by methylation of the resulting intermediate with dimethyl sulfate. The final product is then purified using column chromatography.
Scientific Research Applications
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has been extensively studied in preclinical models of neurodegenerative diseases. In vitro studies have shown that 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide can protect neuronal cells from oxidative stress and inflammation-induced cell death. In vivo studies in animal models of Alzheimer's disease and Parkinson's disease have shown that 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide can improve cognitive function and motor deficits, respectively.
properties
IUPAC Name |
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-17-15(21)12-8-10(16)5-6-13(12)18-14(20)9-3-2-4-11(7-9)19(22)23/h2-8H,1H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMPEFSORCIBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.